molecular formula C16H17N3O2 B2640433 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione CAS No. 1796891-33-2

6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

Cat. No. B2640433
CAS RN: 1796891-33-2
M. Wt: 283.331
InChI Key: MRUYFWDRTDTFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Stereospecific Synthesis Techniques

  • A study outlined a new method for preparing enantiomerically pure products of 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-diones using microwave irradiation, which are important intermediates in chemical syntheses (Pandey, Awasthi, & Saxena, 2001).

2. Chiral Liquid Chromatography-Mass Spectrometry Applications

  • Chiral liquid chromatography-mass spectrometry has been utilized to identify aminotadalafil and its stereoisomers, which are structurally related to 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, in health foods and dietary supplements (Kurita et al., 2008).

3. Anticancer Properties and Molecular Modeling

  • Research has been conducted on derivatives of 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione for potential anticancer properties and inhibitory activity against phosphodiesterase 5 (PDE5). Molecular modeling helps in understanding the conformational and structural requirements for PDE5 inhibition (Mohamed et al., 2011).

4. Use in Synthesis of Fused Pyrrole Derivatives

  • Fused pyrrole derivatives have been synthesized from compounds structurally related to 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, showing the versatility of this structure in organic synthesis (Maity & Pramanik, 2013).

5. Derivative Development from Biomass

  • N-heterocycles including compounds related to 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione have been prepared from biomass, indicating its potential for sustainable and green chemistry applications (Bhusal & Sperry, 2016).

6. Phosphodiesterase 5 (PDE5) Inhibition Studies

  • Tadalafil, a compound related to 6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, has shown significant potential in inhibiting PDE5, with implications for treating various conditions including male erectile dysfunction and pulmonary arterial hypertension (Ahmed, 2018).

properties

IUPAC Name

2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-16(2)14-10(9-5-3-4-6-11(9)18-14)7-12-15(21)17-8-13(20)19(12)16/h3-6,12,18H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUYFWDRTDTFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CC3N1C(=O)CNC3=O)C4=CC=CC=C4N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

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